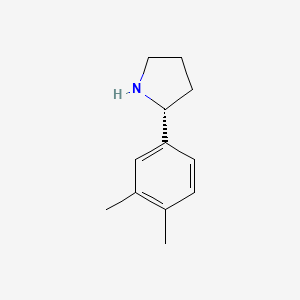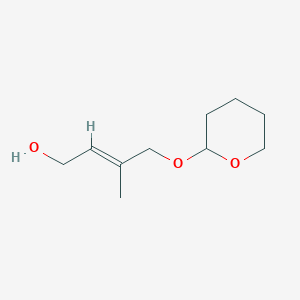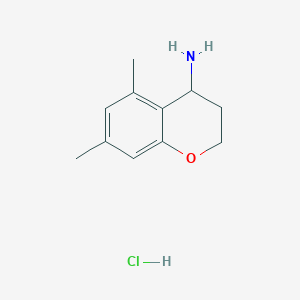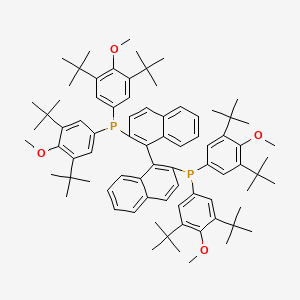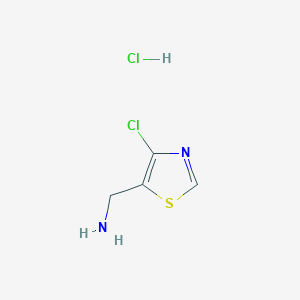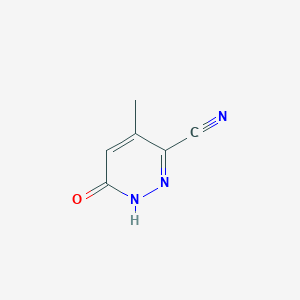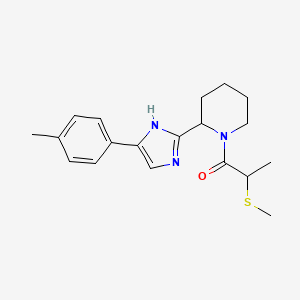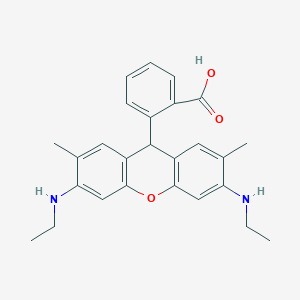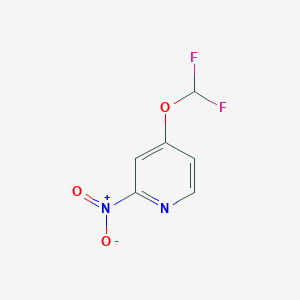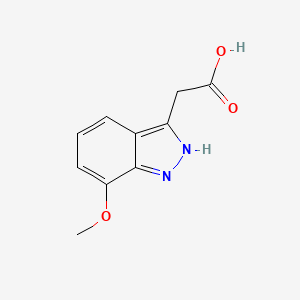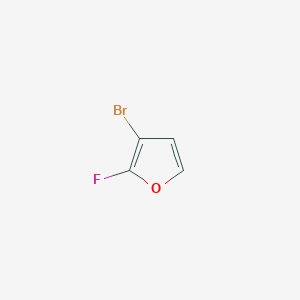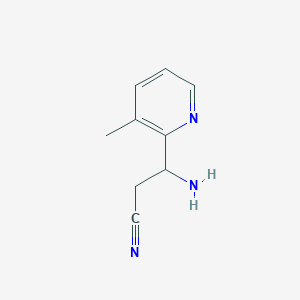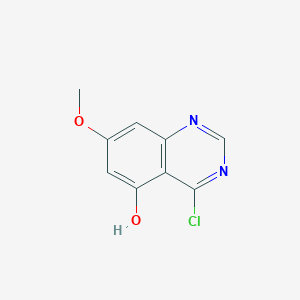
4-Chloro-7-methoxyquinazolin-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-7-methoxyquinazolin-5-ol is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound, specifically, has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmacologically active molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methoxyquinazolin-5-ol typically involves multiple steps, starting from readily available precursors. One common method includes the nitration of 3,4-dimethoxyacetophenone to obtain 2-nitro-4,5-dimethoxyacetophenone. This intermediate undergoes condensation with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one. Subsequent reduction and cyclization yield 4-hydroxy-6,7-dimethoxyquinoline, which is then chlorinated to produce this compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
化学反応の分析
Types of Reactions
4-Chloro-7-methoxyquinazolin-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents to create new derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions include various quinazoline derivatives with potential biological activities. These derivatives are often explored for their pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects .
科学的研究の応用
4-Chloro-7-methoxyquinazolin-5-ol has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a building block for synthesizing more complex quinazoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals .
作用機序
The mechanism of action of 4-Chloro-7-methoxyquinazolin-5-ol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and interfere with cellular pathways, leading to its therapeutic effects. For example, it may inhibit DNA gyrase or topoisomerase, enzymes crucial for DNA replication and cell division, thereby exhibiting antibacterial or anticancer properties .
類似化合物との比較
Similar Compounds
- 4-Chloro-6,7-dimethoxyquinazoline
- 4-Chloro-7-methoxyquinazoline
- 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
Uniqueness
4-Chloro-7-methoxyquinazolin-5-ol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxy and chloro substituents contribute to its distinct reactivity and potential therapeutic applications compared to other quinazoline derivatives .
特性
分子式 |
C9H7ClN2O2 |
|---|---|
分子量 |
210.62 g/mol |
IUPAC名 |
4-chloro-7-methoxyquinazolin-5-ol |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-5-2-6-8(7(13)3-5)9(10)12-4-11-6/h2-4,13H,1H3 |
InChIキー |
UEXPWBDNVZNDBC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C(=C1)O)C(=NC=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 5-nitrospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12965811.png)
